N-(4-AMINOPHENYL)AMINOSULFONAMIDE
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Overview
Description
N-(4-AMINOPHENYL)AMINOSULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . The compound consists of an amino group attached to a phenyl ring, which is further connected to a sulfamide group. This unique structure contributes to its diverse chemical reactivity and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-AMINOPHENYL)AMINOSULFONAMIDE typically involves the reaction between primary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: N-(4-AMINOPHENYL)AMINOSULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-(4-AMINOPHENYL)AMINOSULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-AMINOPHENYL)AMINOSULFONAMIDE involves its interaction with specific molecular targets. In antibacterial applications, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness: N-(4-AMINOPHENYL)AMINOSULFONAMIDE stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
18179-59-4 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-amino-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
InChI Key |
DNETUDOCFOQUPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
Synonyms |
Sulfamide, (4-aminophenyl)- (9CI) |
Origin of Product |
United States |
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